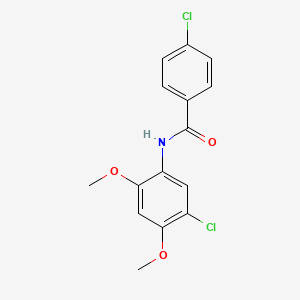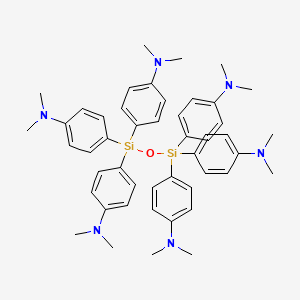
1,1,1,3,3,3-Hexakis(4-(dimethylamino)phenyl)disiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexakis(4-(dimethylamino)phenyl)disiloxane is a unique organosilicon compound characterized by its six dimethylamino-substituted phenyl groups attached to a disiloxane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,3-Hexakis(4-(dimethylamino)phenyl)disiloxane typically involves the reaction of hexachlorodisiloxane with 4-(dimethylamino)phenyl lithium reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,3,3,3-Hexakis(4-(dimethylamino)phenyl)disiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or peracids, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups using electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides; reactions are performed under anhydrous conditions to prevent hydrolysis.
Major Products Formed:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted siloxane compounds depending on the electrophile used.
Scientific Research Applications
1,1,1,3,3,3-Hexakis(4-(dimethylamino)phenyl)disiloxane has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites.
Organic Synthesis: Serves as a reagent or catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexakis(4-(dimethylamino)phenyl)disiloxane involves its ability to interact with various molecular targets through its functional groups. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the disiloxane core provides structural stability. These interactions enable the compound to act as a catalyst or reagent in chemical reactions, facilitating the formation of desired products.
Comparison with Similar Compounds
1,1,1,3,3,3-Hexaphenyldisiloxane: Lacks the dimethylamino groups, making it less versatile in terms of functional group interactions.
1,1,1,3,3,3-Hexakis(3-fluorobenzyl)disiloxane: Contains fluorine atoms, which can alter the compound’s reactivity and applications.
2,2-Diphenyl-1,1,1,3,3,3-hexamethyltrisilane: Features a trisilane core, providing different structural and electronic properties.
Uniqueness: 1,1,1,3,3,3-Hexakis(4-(dimethylamino)phenyl)disiloxane is unique due to its six dimethylamino-substituted phenyl groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
18841-08-2 |
|---|---|
Molecular Formula |
C48H60N6OSi2 |
Molecular Weight |
793.2 g/mol |
IUPAC Name |
4-[bis[4-(dimethylamino)phenyl]-tris[4-(dimethylamino)phenyl]silyloxysilyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C48H60N6OSi2/c1-49(2)37-13-25-43(26-14-37)56(44-27-15-38(16-28-44)50(3)4,45-29-17-39(18-30-45)51(5)6)55-57(46-31-19-40(20-32-46)52(7)8,47-33-21-41(22-34-47)53(9)10)48-35-23-42(24-36-48)54(11)12/h13-36H,1-12H3 |
InChI Key |
MYPJZIQPAAEQBE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)N(C)C)O[Si](C4=CC=C(C=C4)N(C)C)(C5=CC=C(C=C5)N(C)C)C6=CC=C(C=C6)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


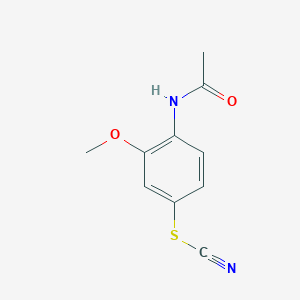
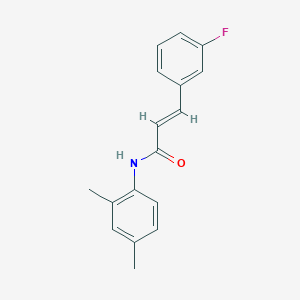
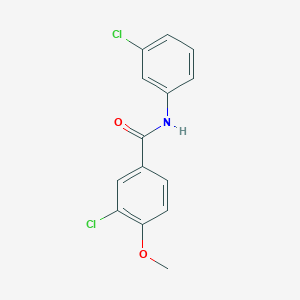

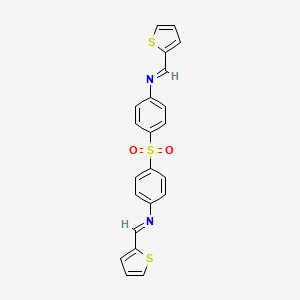

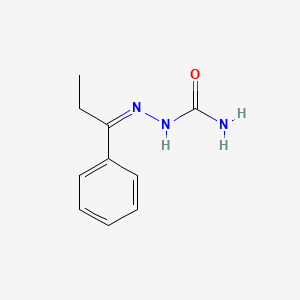

![octahydro-2H-cyclopropa[cd]indol-2-one](/img/structure/B11946154.png)
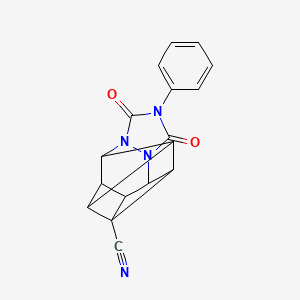
![N'-[(E)-2-methyl-1-phenylpropylidene]benzenesulfonohydrazide](/img/structure/B11946162.png)

